

# validating the health benefits of pentadecanoic acid in human clinical trials.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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## Pentadecanoic Acid: A Comparative Guide to Human Clinical Trial Validations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the health benefits of **pentadecanoic acid** (C15:0) as validated in human clinical trials. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current state of clinical evidence for this emerging fatty acid.

### Executive Summary

**Pentadecanoic acid** (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest for its potential health benefits. This guide focuses on the clinical validation of these benefits, drawing primarily from two key human clinical trials. The first, a randomized controlled trial (RCT) in young adults with overweight or obesity (NCT04947176), demonstrates the direct effects of C15:0 supplementation against a placebo. The second, the TANGO (The Asian-adapted Mediterranean Diet and **Pentadecanoic Acid** on Fatty Liver Disease) randomized controlled trial, evaluates the synergistic effects of C15:0 when added to a caloric-restricted, Asian-adapted Mediterranean diet in women with non-alcoholic fatty liver disease (NAFLD).

The evidence from these trials suggests that **pentadecanoic acid** supplementation can effectively raise circulating C15:0 levels and is associated with improvements in metabolic and

liver health markers. Notably, in the trial with overweight and obese young adults, participants who achieved a certain threshold of circulating C15:0 showed significant improvements in liver enzyme profiles and hemoglobin levels. In the TANGO trial, the addition of C15:0 to a healthy diet resulted in a more pronounced reduction in LDL-cholesterol and beneficial shifts in the gut microbiome.

While the clinical data is promising, it is important to note that the proposed underlying signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin (mTOR) and Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathways, are primarily based on preclinical and in vitro studies. Direct measurement of these pathways in the presented human clinical trials has not been reported.

## Data Presentation: Quantitative Outcomes of Key Clinical Trials

The following tables summarize the key quantitative data from the two pivotal human clinical trials investigating **pentadecanoic acid**.

Table 1: Results from a Randomized Controlled Trial of C15:0 Supplementation in Young Adults with Overweight and Obesity (NCT04947176)[1][2][3]

Outcome Measure	C15:0 Supplement Group (200 mg/day)	Placebo Group
Mean Increase in Circulating C15:0	1.88 µg/mL greater than placebo (p=0.003)	Not explicitly stated, but lower than the C15:0 group.
Change in Alanine Aminotransferase (ALT)	-29 U/L (p=0.001)	Not available
Change in Aspartate Aminotransferase (AST)	-6 U/L (p=0.014)	Not available
Change in Hemoglobin*	+0.60 g/dL (p=0.010)	Not available

Note: The changes in ALT, AST, and hemoglobin were reported for the subgroup of participants in the C15:0 group who achieved a post-treatment circulating C15:0 level of >5 µg/mL. Data for the entire C15:0 group and the placebo group for these parameters were not available in the reviewed literature.

Table 2: Results from the TANGO Randomized Controlled Trial (Asian-Adapted Mediterranean Diet with/without C15:0)[4][5][6][7]

Outcome Measure	Caloric-Restricted Asian-Adapted Mediterranean Diet + C15:0	Caloric-Restricted Asian-Adapted Mediterranean Diet	Control (Caloric-Restricted Diet)
Weight Reduction	4.0 ± 0.5 kg (5.3% of body weight)	3.4 ± 0.5 kg (4.5% of body weight)	1.5 ± 0.5 kg (2.1% of body weight)
Liver Fat Reduction (Proton Density Fat Fraction)	33%	30%	10%
Change in Total Cholesterol	Significant reduction compared to control	Significant reduction compared to control	Less reduction
Change in Triglycerides	Significant reduction compared to control	Significant reduction compared to control	Less reduction
Change in LDL-Cholesterol	Further reduction compared to diet-only group	Reduction from baseline	Less reduction
Gut Microbiome	Increased abundance of Bifidobacterium adolescentis	Not specified	Not specified

## Experimental Protocols

Detailed methodologies for the two key clinical trials are outlined below.

## C15:0 Supplementation in Young Adults with Overweight and Obesity (NCT04947176)

- Study Design: A single-center, double-blind, randomized, controlled, 2-arm trial.[1]
- Participants: 30 young adults (mean age  $20.0 \pm 2.1$  years) with a mean Body Mass Index (BMI) of  $33.4 \pm 5.3$  kg/m<sup>2</sup>. [2]
- Intervention: Participants were randomized to receive either 200 mg of **pentadecanoic acid** (C15:0) or a matching placebo daily for 12 weeks.[2]
- Primary Outcome: The primary objective was to investigate the change in plasma C15:0 levels from baseline to 12 weeks.[1]
- Secondary Outcomes: Assessment of safety and tolerability, as well as measurement of potential markers of physiologic response, including liver enzymes (ALT and AST) and hemoglobin.[1]

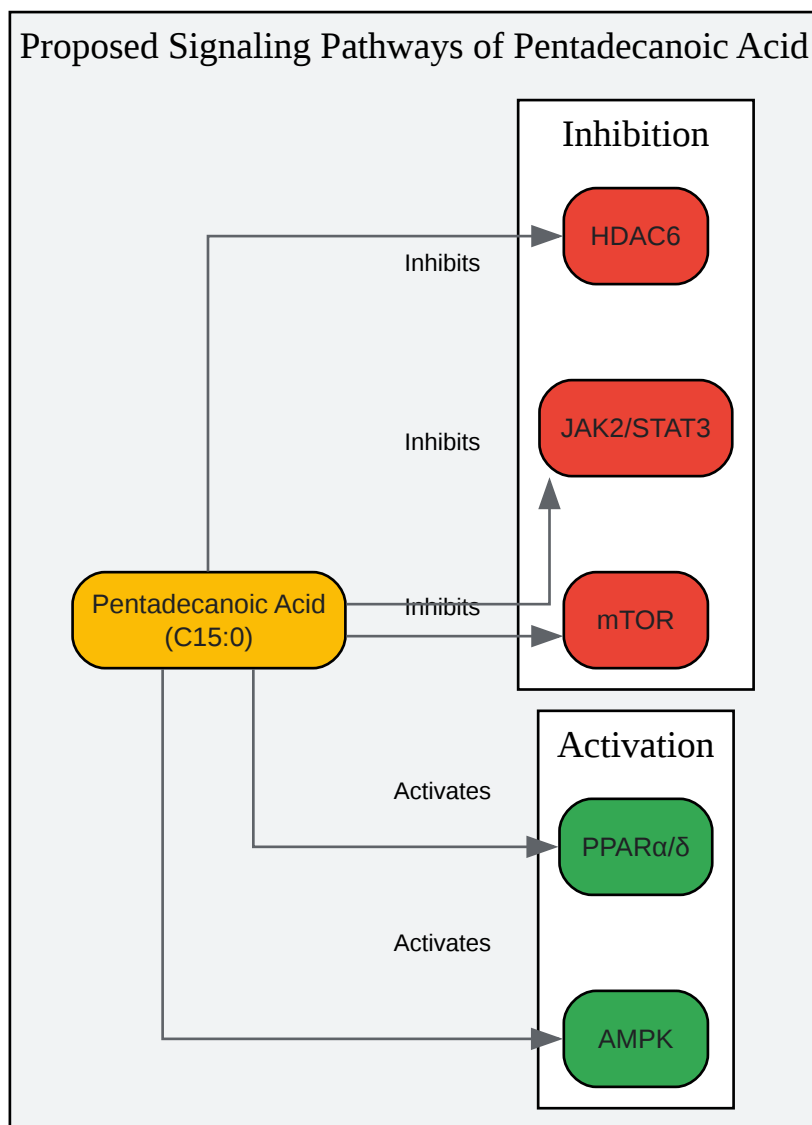
## The TANGO Randomized Controlled Trial (NCT05259475)

- Study Design: A double-blinded, parallel-design, randomized controlled trial.[5]
- Participants: 88 Chinese females with non-alcoholic fatty liver disease (NAFLD).[5]
- Intervention Groups:
  - Caloric-restricted diet based on general healthy eating guidelines (Control).[5]
  - Caloric-restricted, Asian-adapted Mediterranean diet.[5]
  - Caloric-restricted, Asian-adapted Mediterranean diet supplemented with **pentadecanoic acid** (C15:0).[5]
- Primary Outcome: Change in liver fat content.
- Secondary Outcomes: Changes in body weight, body fat, visceral fat, liver enzymes, blood pressure, fasting glucose and insulin, HbA1c, HOMA-IR, blood lipids, and C-reactive protein. [7]

## Mandatory Visualizations

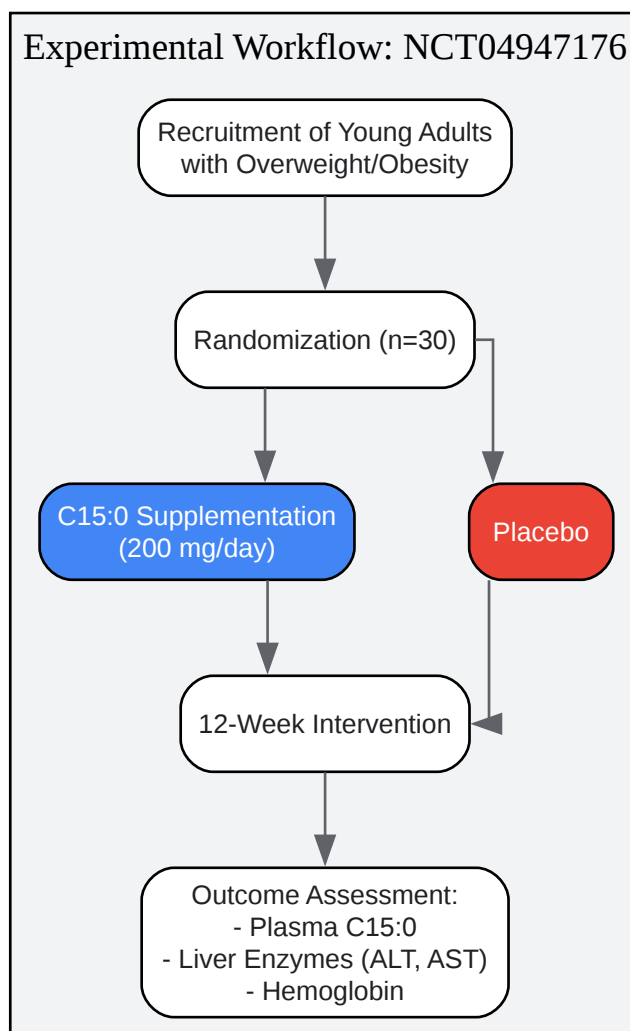
### Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of **pentadecanoic acid** and the experimental workflows of the discussed clinical trials.



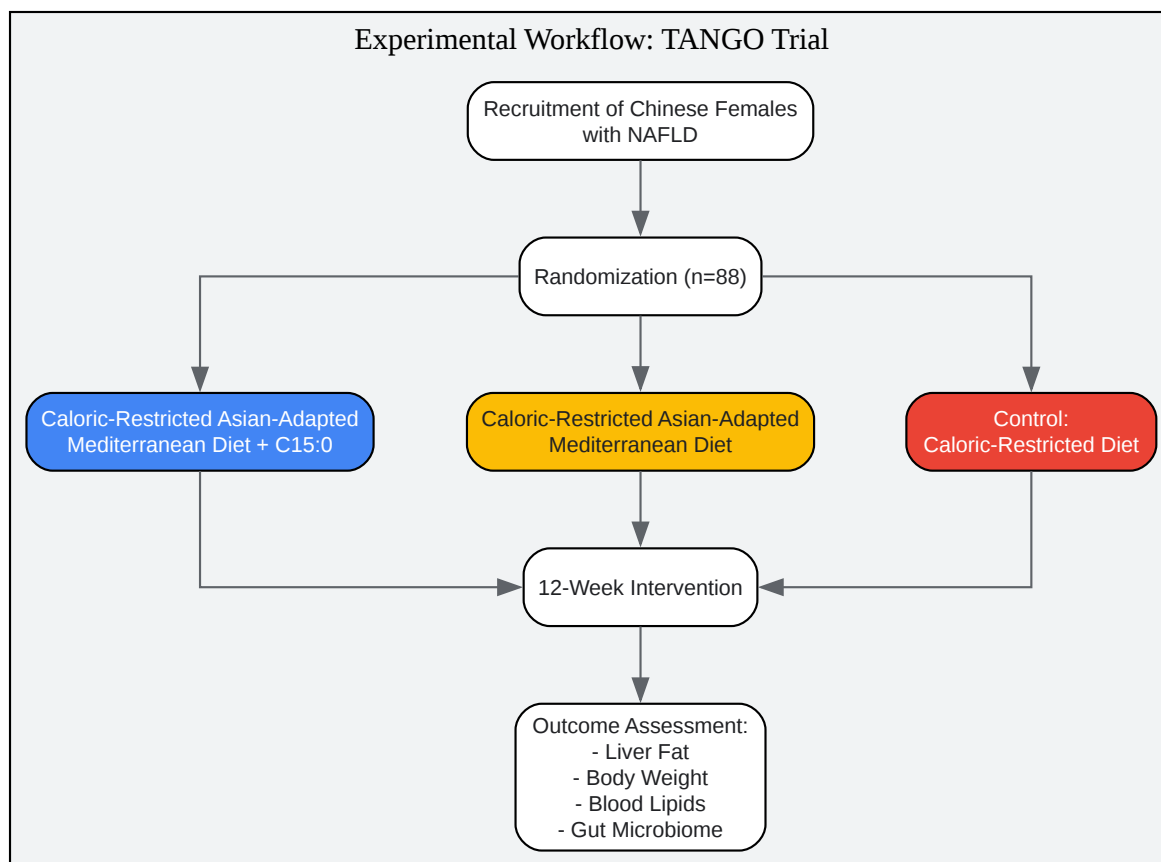
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Proposed signaling pathways of **pentadecanoic acid**.



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Experimental workflow for the NCT04947176 trial.



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Experimental workflow for the TANGO trial.

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